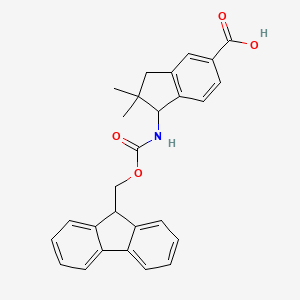
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid (CAS Number: 2413877-62-8) is a compound characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C27H25NO4, with a molecular weight of 427.5 g/mol. The presence of the Fmoc group enhances its stability and reactivity, making it a valuable candidate for various chemical and biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H25NO4 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 2413877-62-8 |
The Fmoc group serves as a protective group in peptide synthesis, allowing for the selective modification of amino acids without interfering with their biological activity. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms
- Peptide Synthesis : The Fmoc group can be removed under mild conditions, facilitating the construction of complex peptides.
- Biological Interactions : The dihydroindene moiety may interact with biological macromolecules, influencing cellular signaling pathways.
Anticancer Activity
Compounds containing the dihydroindene structure have shown promise in anticancer research. For instance, derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
Anti-inflammatory Properties
Similar compounds have also demonstrated anti-inflammatory effects. The ability to modulate inflammatory pathways could position this compound as a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of fluorenylmethoxycarbonyl compounds and evaluated their biological activities. Results indicated that modifications to the Fmoc group significantly impacted the compounds' efficacy against cancer cell lines.
- Pharmacological Screening : In vitro assays on structurally related compounds revealed that those with enhanced lipophilicity exhibited improved cell membrane permeability and higher cytotoxicity against cancer cells.
- Structure-Activity Relationship (SAR) : Research has established SAR for related compounds, indicating that specific functional groups can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency in inhibiting cancer cell proliferation.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2)14-17-13-16(25(29)30)11-12-18(17)24(27)28-26(31)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZIKNQYEWVOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














